



# Application Notes & Protocols: In Vivo Administration of PACAP-38 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The user's query specified the fragment PACAP-38 (31-38). While this fragment is recognized as a PAC1 receptor activator for in vitro studies, stimulating  $\alpha$ -secretase activity and neuronal production of NPY and catecholamines, detailed protocols for its in vivo administration in mouse models are not extensively documented in current literature[1][2]. The following application notes and protocols focus on the parent peptide, PACAP-38, for which a substantial body of in vivo research in mouse models exists.

### **Introduction to PACAP-38**

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) is a highly conserved neuropeptide with a wide range of biological functions[3]. It acts as a neurohormone and neurotrophic factor through three primary G-protein coupled receptors: PAC1, VPAC1, and VPAC2[4][5]. PAC1 shows the highest affinity for PACAP[5]. Due to its potent anti-apoptotic, anti-inflammatory, and antioxidant properties, PACAP-38 is a subject of intense research for its therapeutic potential in various disease models, including neurodegenerative disorders, stroke, and metabolic diseases[4][6][7].

## **Application Notes**

The in vivo administration of PACAP-38 in mouse models has been pivotal in elucidating its physiological roles and therapeutic potential across several domains:



- Neuroprotection: PACAP-38 has demonstrated significant neuroprotective effects in various models of neuronal injury. In mouse models of ischemic stroke (Middle Cerebral Artery Occlusion MCAO), administration of PACAP-38 reduces infarct volume and improves functional recovery[4][8]. This protection is associated with the upregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-survival signaling pathways involving IL-6[8][9]. In models of Huntington's disease, PACAP-38 administration improves motor performance and is associated with the recovery of key proteins like BDNF in the striatum[10].
- Pain and Migraine: PACAP-38 is implicated in pain pathways and migraine pathophysiology.
   In mouse models, its administration can induce tactile hypersensitivity, a key feature of migraine-related allodynia[11]. Studies using knockout mice have shown that these effects are primarily mediated by the VPAC1 and VPAC2 receptors, rather than the PAC1 receptor[11].
- Metabolism and Appetite Control: Peripherally administered PACAP-38 acts as an anorexigenic agent, dose-dependently suppressing food intake and promoting satiety in mice[12][13]. This effect is mediated through the PAC1 receptor and involves the inhibition of the hunger hormone ghrelin, while increasing levels of satiety hormones like GLP-1 and leptin[13]. It also plays a role in glucose homeostasis, where its absence can lead to increased vulnerability to insulin-induced hypoglycemia[14].
- Oxidative Stress Regulation: PACAP-38 functions as a potent antioxidant. In vivo studies show that intravenous treatment can downregulate oxidative species in plasma while enhancing anti-oxidative mechanisms[6].

## **Quantitative Data Summary**

The following tables summarize key quantitative outcomes from various in vivo studies involving PACAP-38 administration in mice.

Table 1: Effects of Intranasal PACAP-38 on Motor Function and Striatal Proteins in a Huntington's Disease Mouse Model (R6/1)



| Group             | Treatment        | Rotarod<br>Test<br>(Number of<br>Falls) | Balance<br>Beam Task<br>(Number of<br>Slips) | Striatal PAC1R Protein Level (% of WT Vehicle) | Striatal mBDNF Protein Level (% of WT Vehicle) |
|-------------------|------------------|-----------------------------------------|----------------------------------------------|------------------------------------------------|------------------------------------------------|
| Wild-Type<br>(WT) | Vehicle<br>(PBS) | Low                                     | Low                                          | 100%                                           | 100%                                           |
|                   |                  | Significantly                           | ·                                            | ·                                              |                                                |

| R6/1 | PACAP-38 (30  $\mu$ g/kg) | Significantly Reduced vs. R6/1 Vehicle[10] | Significantly Reduced vs. R6/1 Vehicle[10] | Significantly Increased vs. R6/1 Vehicle[10] | Significantly Increased vs. R6/1 Vehicle[10] |

Table 2: Neuroprotective Efficacy of PACAP-38 in Mouse Stroke Models (MCAO)



| Administrat<br>ion Route   | Dose       | Time of Administrat ion (Post- Occlusion/ Reperfusio n) | Infarct<br>Volume<br>Reduction | Mouse<br>Model | Citation |
|----------------------------|------------|---------------------------------------------------------|--------------------------------|----------------|----------|
| Intravenous<br>(i.v.)      | 0.02 μg/kg | 10 minutes                                              | Significant                    | tMCAO          | [4]      |
| Intraperitonea<br>I (i.p.) | 0.02 μg/kg | 10 minutes                                              | Significant                    | tMCAO          | [4]      |
| Intranasal<br>(i.n.)       | 10 μg      | 10 minutes                                              | 72.8%                          | рМСАО          | [4]      |
| Intranasal<br>(i.n.)       | 10 μg      | 1 hour                                                  | 38.7%                          | рМСАО          | [4]      |
| Intranasal<br>(i.n.)       | 10 μg      | 6 hours                                                 | 22.1%                          | рМСАО          | [4]      |

| Intravenous (i.v.) | Not specified | Not specified | Significant in IL-6+/+, not in IL-6-/- | tMCAO | [8] |

Table 3: Effects of Intraperitoneal PACAP-38 on Appetite and Metabolic Hormones



| Dose (in<br>200 µl<br>saline) | Cumulative<br>Food Intake<br>Reduction<br>(Dark<br>Phase) | Plasma Active Ghrelin Levels (30 min post- injection) | Plasma<br>GLP-1<br>Levels | Plasma<br>Leptin<br>Levels | Citation |
|-------------------------------|-----------------------------------------------------------|-------------------------------------------------------|---------------------------|----------------------------|----------|
| 100 nM                        | Significant<br>decrease<br>from 8h<br>post-<br>injection  | Not<br>Reported                                       | Increased                 | Increased                  | [13]     |
| 1 μΜ                          | Significant<br>decrease<br>from 4h post-<br>injection     | Significantly<br>Reduced                              | Increased                 | Increased                  | [13]     |

| 10  $\mu$ M | Significant decrease from 3h post-injection | Not Reported | Increased | Increased | [13] |

## **Experimental Protocols**

# Protocol 1: Amelioration of Motor Deficits in a Huntington's Disease Mouse Model

- Objective: To assess the therapeutic effect of intranasally administered PACAP-38 on motor coordination and balance in R6/1 transgenic mice.
- Materials:
  - PACAP-38 (Tocris, MedChemExpress, or equivalent)
  - Phosphate-Buffered Saline (PBS) for vehicle control
  - 18-week-old male R6/1 transgenic mice and wild-type (WT) littermates[10].
  - Rotarod apparatus



- Balance beam
- Procedure:
  - Animal Groups: Divide mice into four groups: WT + Vehicle, WT + PACAP-38, R6/1 + Vehicle, R6/1 + PACAP-38 (n=7/group)[10].
  - Drug Preparation: Dissolve PACAP-38 in PBS to a concentration suitable for delivering a 30 μg/kg dose.
  - Administration: Administer PACAP-38 or PBS vehicle intranasally once daily for 7 consecutive days[10].
  - Behavioral Testing: After the 7-day treatment period, perform motor function tests.
    - Rotarod Test: Measure the number of falls at accelerating speeds (e.g., 16 and 24 rpm)
       [10].
    - Balance Beam Task: Quantify the number of slips while mice traverse a narrow beam[10].
  - Tissue Collection and Analysis: Following behavioral tests, sacrifice the animals and dissect the striatum. Prepare protein extracts for Western blot analysis to quantify the levels of PAC1R, CREB-binding protein (CBP), and Brain-Derived Neurotrophic Factor (BDNF)[10].













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. PACAP-38 (31-38), human, mouse, rat | TargetMol [targetmol.com]
- 3. PACAP/PAC1-R activation contributes to hyperalgesia in 6-OHDA-induced Parkinson's disease model rats via promoting excitatory synaptic transmission of spinal dorsal horn neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intranasal Administration of PACAP Is an Efficient Delivery Route to Reduce Infarct Volume and Promote Functional Recovery After Transient and Permanent Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PACAP Induces Light Aversion in Mice by an Inheritable Mechanism Independent of CGRP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pituitary Adenylate Cyclase-Activating Polypeptide: A Potent Therapeutic Agent in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Protective Effects of PACAP in Peripheral Organs [frontiersin.org]
- 8. Pituitary adenylate cyclase-activating polypeptide (PACAP) decreases ischemic neuronal cell death in association with IL-6 PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Protects Striatal Cells and Improves Motor Function in Huntington's Disease Models: Role of PAC1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. forskning.ruc.dk [forskning.ruc.dk]
- 12. mdpi.com [mdpi.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. pnas.org [pnas.org]
- To cite this document: BenchChem. [Application Notes & Protocols: In Vivo Administration of PACAP-38 in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b8087403#in-vivo-administration-of-pacap-38-31-38-in-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com